1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate

Membrane Biophysics Lipid Shape Vesicle Fission

Select 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) for its uniquely defined acyl chain composition (16:0 at sn-1, 18:1 at sn-2), which confers a negative spontaneous curvature (R0p = -46 Å) essential for membrane fission studies. Unlike generic anionic lipids, POPA's deep electrostatic engagement with arginine-rich motifs makes it the superior substrate for reconstituting voltage-sensor domains and nAChR complexes. Validated for curvature-dependent vesicle budding and α-synuclein membrane interaction assays. Ensure experimental consistency—do not substitute with other PA species.

Molecular Formula C37H71O8P
Molecular Weight 674.9 g/mol
CAS No. 62600-81-1
Cat. No. B162893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate
CAS62600-81-1
Synonyms16:0-18:1 PA; 1-Palmitoyl-2-oleoyl-sn-glycero-3-Phosphatidic Acid; PA(16:0/18:1(9Z)); POPA
Molecular FormulaC37H71O8P
Molecular Weight674.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C37H71O8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42)/b18-17-/t35-/m1/s1
InChIKeyOPVZUEPSMJNLOM-QEJMHMKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (CAS 62600-81-1): A Specialized Phosphatidic Acid Species


1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (also known as 16:0-18:1 PA or POPA) is a specific molecular species within the phosphatidic acid (PA) class of phospholipids. It features a saturated palmitic acid (16:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position [1]. As a PA, it possesses a small, negatively charged headgroup relative to its two hydrophobic tails, conferring a conical molecular geometry that drives negative membrane curvature [2]. This compound is not merely a generic phospholipid but a precisely defined molecular entity with distinct acyl chain composition, influencing its biophysical behavior and interactions with specific proteins, thereby differentiating it from other PA species and other phospholipid classes in experimental systems [3].

Why Generic Substitution of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate with Other Phosphatidic Acid Species May Fail Experimentally


While all phosphatidic acid (PA) species share the same headgroup, their distinct acyl chain composition at the sn-1 and sn-2 positions critically governs their biophysical properties and biological functions. The specific combination of a saturated palmitoyl (16:0) chain and a monounsaturated oleoyl (18:1) chain in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate results in a unique molecular shape, fluidity, and lateral pressure profile within lipid bilayers [1]. These subtle differences directly impact protein recruitment, membrane domain formation, and signaling outcomes. For instance, the degree of unsaturation and chain length modulates the negative spontaneous curvature, a key driver of membrane fission and vesicle formation [2]. Furthermore, the precise acyl chain composition dictates the strength of electrostatic interactions with specific protein domains, as demonstrated by the preferential binding of PA lipids to arginine-rich motifs [3]. Therefore, substituting this compound with another PA species (e.g., 16:0-18:0 PA or 18:1-18:1 PA) or a different anionic phospholipid (e.g., phosphatidylglycerol, POPG) cannot be assumed to yield equivalent experimental outcomes, necessitating careful selection based on the specific biophysical or biochemical context under investigation.

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate: Quantitative Evidence of Functional Differentiation


Spontaneous Membrane Curvature: POPA Exhibits Significant Negative Curvature vs. LPA

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA), as a representative phosphatidic acid (PA) with oleoyl chains, displays a substantially negative spontaneous radius of curvature (R0p) compared to its metabolic precursor, lysophosphatidic acid (LPA), which has a strongly positive curvature. This difference in intrinsic curvature is a fundamental biophysical property that dictates the lipid's role in membrane dynamics [1].

Membrane Biophysics Lipid Shape Vesicle Fission

Preferential Electrostatic Interactions: POPA Binds Strongly to Arginine Residues vs. POPG and POPI

In atomistic molecular dynamics simulations, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) demonstrated significantly stronger and more versatile electrostatic interactions with arginine residues in the voltage sensor domain (VSD) of the KvAP channel compared to other anionic lipids, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol (POPI) [1].

Lipid-Protein Interactions Molecular Dynamics Voltage-Sensing

α-Synuclein Binding: POPA/POPC Vesicles Exhibit Stronger Binding vs. POPS/POPC Vesicles

Fluorescence correlation spectroscopy (FCS) assays revealed that large unilamellar vesicles (LUVs) composed of a 1:1 molar ratio of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bound significantly more α-synuclein protein compared to LUVs made from a 1:1 mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine (POPS) and POPC [1].

Neurodegeneration Protein Aggregation Lipid-Binding Assays

Stabilization of Functional nAChR Conformation: POPA is Essential in Ternary Mixtures vs. POPC Alone

A ternary lipid mixture containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), and cholesterol (CHOL) in a 3:1:1 ratio was shown by molecular dynamics simulations to be necessary for stabilizing a functional, resting conformation of the nicotinic acetylcholine receptor (nAChR) that is competent to undergo agonist-induced conformational changes. In contrast, a binary mixture of POPC and cholesterol alone could only stabilize a desensitized, non-functional state of the receptor [1].

Membrane Protein Reconstitution Neurotransmitter Receptors Lipid Rafts

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate: Best-Fit Research and Industrial Application Scenarios


Model Membrane Studies Requiring Defined Negative Membrane Curvature

Given its well-characterized negative spontaneous radius of curvature (R0p = -46 Å), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate is an optimal choice for constructing model membrane systems designed to investigate curvature-dependent processes such as membrane fission, vesicle budding, and the formation of intraluminal vesicles [1]. Its use is critical in experiments where a defined, negative curvature stress is required, which cannot be replicated by cylindrical lipids like PC or positively curved lipids like LPA.

Investigation of Lipid-Protein Interactions Involving Arginine-Rich Domains

The preferential and deep electrostatic interactions between POPA and arginine residues, as demonstrated by MD simulations with voltage-sensor domains, make this lipid a superior candidate for in vitro reconstitution assays of ion channels, transporters, or signaling proteins that contain basic, arginine-rich motifs [2]. Substituting with other anionic lipids like POPG or POPI may result in weaker or non-physiological binding, confounding experimental interpretation.

Functional Reconstitution of the Nicotinic Acetylcholine Receptor (nAChR)

For researchers aiming to reconstitute a fully functional, agonist-responsive nAChR in a defined lipid environment, the ternary mixture of POPA, POPC, and cholesterol (3:1:1) is a validated, evidence-based choice. The presence of POPA is essential for stabilizing the resting, activatable conformation of the receptor, preventing it from entering a desensitized state that occurs in POPC/cholesterol membranes alone [3].

Biophysical Studies of α-Synuclein Aggregation on Lipid Membranes

In the context of Parkinson's disease research, where α-synuclein binding to anionic lipid membranes is a key early event, POPA-containing vesicles provide a more robust and defined platform for study compared to POPS-containing vesicles. The significantly stronger binding of α-synuclein to POPA/POPC bilayers makes this lipid composition a relevant and sensitive model for investigating the mechanisms of membrane-induced protein aggregation and the screening of potential inhibitors [4].

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